![molecular formula C13H11F3N4O B2998232 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034312-56-4](/img/structure/B2998232.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The triazole ring is attached to an azetidine ring, which is a four-membered cyclic amine. This structure is further connected to a phenyl ring with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such compounds often involves click chemistry, which is a type of chemical reaction that joins small units together in a wide variety of materials . Another common method is the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, an azetidine ring, and a phenyl ring with a trifluoromethyl group . The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive groups. For instance, the triazole ring can participate in click chemistry reactions . Additionally, the compound can undergo Suzuki–Miyaura cross-coupling reactions .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, a core component of this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . Their high chemical stability and aromatic character make them useful in a variety of reactions .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry, where they can act as building blocks for larger structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used in the study of biological systems through the application of chemical techniques .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used to visualize biological structures .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials .
Mechanism of Action
Target of Action
The primary target of this compound is the Bcr-Abl protein . This protein is a fusion protein that results from a specific chromosomal translocation, known as the Philadelphia chromosome. The Bcr-Abl protein has been implicated in several forms of leukemia, including chronic myeloid leukemia (CML).
Mode of Action
The compound interacts with the Bcr-Abl protein by inhibiting its kinase activities . It has shown significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations, which are associated with disease progression in CML .
Biochemical Pathways
The inhibition of the Bcr-Abl protein affects the downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting the kinase activities of Bcr-Abl, the compound disrupts these pathways, leading to the suppression of cell proliferation .
Result of Action
The result of the compound’s action is the suppression of the proliferation of leukemia cells. The most potent compounds strongly inhibited the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants that have been shown to contribute to clinical acquired resistance, including Bcr-Abl (T315I), with IC (50) values in low nanomolar ranges .
properties
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-6-5-17-18-20/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZTKXRZUPROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
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